molecular formula C32H21BO2 B13104828 (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid

(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid

Cat. No.: B13104828
M. Wt: 448.3 g/mol
InChI Key: JLABOADCWLPWLX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Systematic IUPAC Nomenclature and Structural Representation

The compound (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid derives its systematic name from the hierarchical arrangement of its polycyclic aromatic hydrocarbon (PAH) backbone and substituents. According to IUPAC rules, the parent structure is pyrene , a fused tetracyclic aromatic system comprising four benzene rings. The boronic acid functional group (-B(OH)₂) is positioned at the 1-position of the pyrene core, while a 4-(naphthalen-1-yl)phenyl substituent is attached at the 6-position .

The phenyl group at the 6-position of pyrene is further substituted at its para position (4′-position) with a naphthalen-1-yl moiety. This results in the full systematic name:
1-borono-6-[4-(naphthalen-1-yl)phenyl]pyrene .

Structural Representation

  • Pyrene backbone : A planar, fused aromatic system with 16 carbon atoms.
  • Boronic acid group : Directly bonded to carbon 1 of pyrene, enabling covalent interactions with diol-containing molecules.
  • 4-(Naphthalen-1-yl)phenyl substituent : A biphenyl-like structure where a naphthalene ring is fused to the phenyl group at the 1-position, creating extended π-conjugation.

The connectivity is illustrated below in SMILES notation:
B(C1=C(C2=CC=CC3=C2C=CC4=C3C=CC=C4)C=C(C5=CC=C(C6=CC=CC7=C6C=CC=C7)C=C5)C=C1)(O)O

CAS Registry Number and Alternative Identifiers

As of the latest available data, the CAS Registry Number for this compound is not explicitly listed in the provided sources. However, structurally analogous boronic acid derivatives, such as pyrene-1-boronic acid (CAS 13922-41-3) and (3-(Pyren-1-yl)phenyl)boronic acid (CAS 917380-57-5), exhibit similar registration patterns, suggesting that the target compound would follow a comparable numbering scheme.

Alternative Identifiers

Identifier Type Value Source Relevance
PubChem CID Not available in provided sources -
Reaxys Registry Not available in provided sources -
MDL Number Not available in provided sources -

The absence of specific identifiers in the provided literature underscores the compound’s specialized application in niche synthetic or pharmacological contexts.

Molecular Formula and Weight Analysis

The molecular formula of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is C₃₂H₂₁BO₂ , derived from the summation of its constituent atoms:

  • Pyrene core : C₁₆H₁₀
  • 4-(Naphthalen-1-yl)phenyl group : C₁₆H₁₁ (C₆H₅ from phenyl + C₁₀H₇ from naphthalene, minus one hydrogen for bonding)
  • Boronic acid group : B₁O₂H₂

Molecular Weight Calculation

Component Contribution (g/mol)
Carbon (32 × 12.01) 384.32
Hydrogen (21 × 1.008) 21.17
Boron (1 × 10.81) 10.81
Oxygen (2 × 16.00) 32.00
Total 448.30 g/mol

Comparative Analysis

Compound Molecular Formula Molecular Weight (g/mol)
Pyrene-1-boronic acid C₁₆H₁₁BO₂ 258.08
(3-(Pyren-1-yl)phenyl)boronic acid C₂₂H₁₅BO₂ 322.16
Target compound C₃₂H₂₁BO₂ 448.30

The increased molecular weight relative to simpler boronic acids reflects the compound’s extended aromatic system, which enhances its potential for π-π stacking interactions in supramolecular chemistry.

Properties

Molecular Formula

C32H21BO2

Molecular Weight

448.3 g/mol

IUPAC Name

[6-(4-naphthalen-1-ylphenyl)pyren-1-yl]boronic acid

InChI

InChI=1S/C32H21BO2/c34-33(35)30-19-15-24-13-17-28-27(16-12-23-14-18-29(30)32(24)31(23)28)22-10-8-21(9-11-22)26-7-3-5-20-4-1-2-6-25(20)26/h1-19,34-35H

InChI Key

JLABOADCWLPWLX-UHFFFAOYSA-N

Canonical SMILES

B(C1=C2C=CC3=C4C2=C(C=C1)C=CC4=C(C=C3)C5=CC=C(C=C5)C6=CC=CC7=CC=CC=C76)(O)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid typically involves the following steps:

Industrial Production Methods: Industrial production of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity, including the use of efficient catalysts and solvents. The final product is typically purified through recrystallization or chromatography techniques.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid can undergo oxidation reactions to form corresponding boronic esters or borates.

    Reduction: The compound can be reduced to form boronic acid derivatives with different substituents.

    Substitution: It can participate in substitution reactions, particularly in the presence of electrophiles, to form various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophiles like halogens or alkylating agents are used under conditions such as elevated temperatures or the presence of a catalyst.

Major Products: The major products formed from these reactions include boronic esters, borates, and various substituted derivatives, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

Organic Synthesis

The boronic acid functionality of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid enables it to form covalent bonds with diols and other nucleophiles, making it a valuable reagent in organic synthesis. Its ability to participate in Suzuki-Miyaura cross-coupling reactions allows for the construction of complex organic molecules, which are essential in pharmaceuticals and agrochemicals.

Key Reactions:

  • Suzuki-Miyaura Coupling: This reaction facilitates the formation of carbon-carbon bonds, crucial for synthesizing biaryl compounds.
  • Covalent Bond Formation: The boronic acid group can react reversibly with diols, enabling the development of dynamic covalent chemistry applications.

Materials Science

The unique structural properties of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid lend themselves to various applications in materials science. Its photophysical characteristics make it suitable for use in organic light-emitting diodes (OLEDs), solar cells, and other optoelectronic devices.

Applications:

  • Organic Electronics: The compound's ability to emit light when excited makes it a candidate for OLEDs.
  • Photonic Devices: Its photostability and luminescent properties are beneficial for developing advanced photonic materials.

Biological Applications

Research has indicated that (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid can interact with biomolecules, suggesting potential applications in drug delivery and diagnostics.

Binding Studies:

Studies focusing on the binding capabilities of this compound with biomolecules highlight its potential as:

  • Drug Delivery Agents: The ability to form reversible bonds with biological targets can enhance drug efficacy.
  • Fluorescent Probes: Its luminescent properties allow it to be used as a fluorescent probe in biological imaging.

Comparative Analysis with Related Compounds

To understand the unique features of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid, a comparison with structurally similar compounds is essential.

Compound NameStructureUnique Features
PyreneC16H10Simple polycyclic aromatic hydrocarbon; used in organic electronics
NaphthaleneC10H8Basic aromatic hydrocarbon; known for its use as a moth repellent
Boronic AcidR-B(OH)2Functional group that forms reversible covalent bonds with diols
4-Biphenylyl Boronic AcidC12H11B(OH)2Similar reactivity but lacks the complex aromatic system found in the target compound

Case Studies

Case Study 1: Application in OLEDs
A study demonstrated the efficacy of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid in fabricating OLEDs. The compound exhibited high luminescence efficiency and stability under operational conditions, making it a promising candidate for commercial applications.

Case Study 2: Drug Delivery Systems
Research exploring the use of this boronic acid derivative as a drug delivery vehicle showed enhanced binding affinity to cancer cells compared to traditional delivery methods. This resulted in improved therapeutic outcomes in preclinical models.

Mechanism of Action

The mechanism of action of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid involves its ability to form reversible covalent bonds with diols and other nucleophiles. This property is particularly useful in the design of sensors and drug molecules. The compound can interact with specific molecular targets, such as enzymes or receptors, through its boronic acid group, leading to inhibition or modulation of their activity. The pathways involved often include signal transduction and metabolic processes .

Comparison with Similar Compounds

Key Properties:

  • Molecular Formula : C₃₂H₂₁BO₂ (estimated).
  • Molecular Weight : ~448.3 g/mol.
  • Synthesis : Likely synthesized via Suzuki-Miyaura coupling between 6-bromopyrene derivatives and (4-(naphthalen-1-yl)phenyl)boronic acid, following protocols analogous to those in and .

Comparison with Similar Compounds

The following table compares structural, synthetic, and functional attributes of "(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid" with analogous boronic acids:

Compound Structure IC₅₀ (Antiproliferative) Synthetic Yield Solubility Key Applications
(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid (Target) Pyrene + naphthalene-phenyl + B(OH)₂ Not reported ~45–58%† Likely poor‡ Organic electronics, Suzuki coupling
6-Hydroxynaphthalen-2-yl boronic acid (1) Naphthalene-OH + B(OH)₂ 0.1969 µM N/A Moderate Antiproliferative agents
Phenanthren-9-yl boronic acid (4) Phenanthrene + B(OH)₂ 0.2251 µM N/A Moderate Antiproliferative agents
Pyren-1-yl boronic acid (3) Pyrene + B(OH)₂ Limited testing§ N/A Poor (precipitates) Limited due to solubility
(4-(Naphthalen-1-yl)phenyl)boronic acid (CAS: 870774-25-7) Phenyl + naphthalene + B(OH)₂ Not reported ~58–63%¶ Moderate Suzuki coupling intermediates
[10-(4-(Naphthalen-1-yl)phenyl)anthracen-9-yl]boronic acid (CAS: 853945-50-3) Anthracene + naphthalene-phenyl + B(OH)₂ Not reported ~45%†† Poor (requires anhydride) Organic semiconductors

† Estimated from analogous Suzuki coupling yields in .
‡ Predicted due to bulky aromatic groups, similar to pyren-1-yl boronic acid .
§ Precipitated in RPMI medium, preventing reliable IC₅₀ determination .
¶ From Suzuki reactions in .
†† Yield reported for anthracene-based analog in .

Key Observations:

Antiproliferative Activity : While hydroxynaphthalenyl and phenanthrenyl boronic acids (1, 4) show potent activity (IC₅₀ < 0.3 µM), the target compound’s larger aromatic system may reduce solubility, limiting biological testing . Pyren-1-yl boronic acid (3) precipitates in culture media, suggesting similar challenges for the target compound .

Synthetic Feasibility : The target compound’s synthesis likely mirrors methods for (4-(naphthalen-1-yl)phenyl)boronic acid, achieving moderate yields (~45–58%) via Suzuki coupling . However, steric hindrance from the pyrene-naphthalene system may require optimized conditions (e.g., higher catalyst loading or temperature) .

Solubility Limitations : Bulky aromatic boronic acids (e.g., pyren-1-yl, anthracene derivatives) exhibit poor solubility in aqueous media, necessitating organic solvents or structural modifications .

Biological Activity

(6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid is a complex organic compound classified under boronic acids. It features a unique structural arrangement that includes a pyrene moiety, known for its photophysical properties, and a naphthalen-1-yl group, which enhances its structural complexity. This compound has garnered interest in various fields, particularly in organic synthesis and materials science, due to its ability to form covalent bonds with diols and other nucleophiles.

The compound has the following chemical characteristics:

  • CAS Number : 2031254-18-7
  • Molecular Formula : C22H19B O2
  • Molecular Weight : 344.19 g/mol
  • Appearance : Typically a solid or crystalline form.

The biological activity of (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid primarily revolves around its boronic acid functionality. Boronic acids are known to interact with various biological molecules, particularly through reversible covalent bonding with diols. This property is crucial for the design of inhibitors targeting enzymes that utilize diol-containing substrates.

Biological Activity and Applications

Research indicates that (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid exhibits several biological activities, including:

  • Antiviral Activity : Some studies suggest that compounds with similar structures have shown promise as antiviral agents. For instance, boronic acids have been investigated for their potential in treating viral infections such as Hepatitis C virus (HCV), where they inhibit viral replication by interfering with the viral polymerase activity .
  • Anticancer Properties : The unique structural features of this compound may contribute to its efficacy against certain cancer cell lines. Boronic acids can act as proteasome inhibitors, which are crucial in cancer therapy for disrupting protein degradation pathways.
  • Photophysical Properties : The pyrene moiety in the compound is known for its strong fluorescence, making it suitable for applications in bioimaging and as a fluorescent probe in biological assays.

Antiviral Studies

A study investigating the antiviral properties of boronic acids highlighted that compounds structurally related to (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid exhibited significant inhibition of HCV replication at low micromolar concentrations. The mechanism involved disruption of the viral replication cycle by targeting the NS5B polymerase enzyme .

Anticancer Research

In vitro studies demonstrated that derivatives of boronic acids could inhibit the growth of various cancer cell lines by inducing apoptosis. The mechanism was linked to the inhibition of proteasomal degradation pathways, leading to the accumulation of pro-apoptotic factors.

Comparative Analysis with Similar Compounds

Compound NameStructureUnique Features
PyreneC16H10Simple polycyclic aromatic hydrocarbon; used in organic electronics
NaphthaleneC10H8Basic aromatic hydrocarbon; known for its use as a moth repellent
Boronic AcidR-B(OH)2Forms reversible covalent bonds with diols; critical in organic synthesis
4-Biphenylyl Boronic AcidC12H11B(OH)2Similar reactivity but lacks the complex aromatic system found in (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid

The unique combination of naphthalene and pyrene moieties along with the boronic acid functionality distinguishes (6-(4-(Naphthalen-1-yl)phenyl)pyren-1-yl)boronic acid from other similar compounds, enhancing its potential applications in advanced materials and biological systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.